N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound possesses unique chemical properties, making it relevant in various fields, including medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: : The initial formation of 1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinoline through the reaction of quinoline with ethylsulfonyl chloride under basic conditions.
Step 2: : Synthesis of 4-isobutoxybenzenesulfonyl chloride by reacting 4-isobutoxybenzenesulfonic acid with thionyl chloride.
Step 3: : Coupling of these intermediates to produce the target compound, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide, typically under mild to moderate temperatures with an appropriate catalyst.
Industrial Production Methods:
Industrial synthesis may involve optimizations like continuous flow chemistry to enhance yield and reduce reaction time. These processes aim to ensure scalability, reproducibility, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : Can undergo oxidation reactions, particularly at the ethylsulfonyl group.
Reduction: : Reductive de-sulfonation can be used to modify the sulfonamide group.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or chromium trioxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution reactions might involve halogenating agents like bromine or chlorine and nucleophiles like amines or thiols.
Major Products:
Oxidative degradation products involve further functionalized sulfonamide derivatives.
Reductive products include desulfonated analogs.
Substitution products vary widely, introducing diverse functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of more complex molecular entities and in exploring reaction mechanisms and pathways.
Biology:
Its interactions with biological macromolecules are studied to understand binding affinities and inhibition mechanisms.
Medicine:
Industry:
Utilized in the design of advanced materials and coatings, given its chemical stability and reactivity profile.
Mechanism of Action
The compound exerts effects primarily through interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to active sites or altering protein conformation. Pathways involving sulfonamide derivatives typically include interference with enzyme-substrate complexes or receptor binding sites.
Comparison with Similar Compounds
Compared to similar sulfonamide compounds, N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-isobutoxybenzenesulfonamide stands out due to the combined presence of both ethylsulfonyl and isobutoxybenzene functionalities. This unique combination imparts distinct chemical and biological properties, differentiating it from other sulfonamides like:
Sulfamethoxazole: : Primarily used as an antibiotic.
Sulfadiazine: : Another antibiotic but structurally simpler.
Furosemide: : A sulfonamide-derived diuretic.
Celecoxib: : A sulfonamide-based COX-2 inhibitor with a completely different pharmacological application.
Each of these compounds shares the sulfonamide moiety but diverges significantly in terms of overall structure and function.
So, there you have it! The deep dive into this compound
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-(2-methylpropoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O5S2/c1-4-29(24,25)23-13-5-6-17-7-8-18(14-21(17)23)22-30(26,27)20-11-9-19(10-12-20)28-15-16(2)3/h7-12,14,16,22H,4-6,13,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNTUUVMENFWAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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